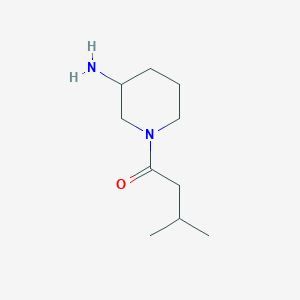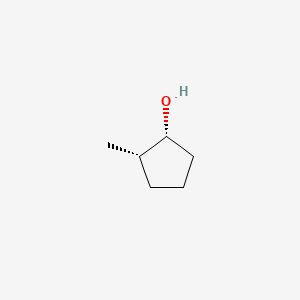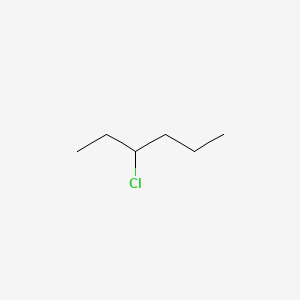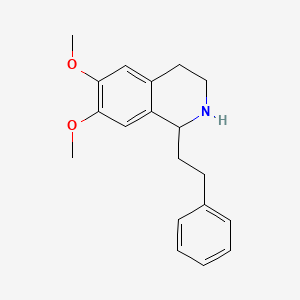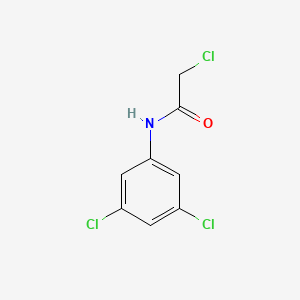
2,6-Pyridinedicarbonyl dichloride
概要
説明
2,6-Pyridinedicarbonyl dichloride is used as a reagent during the synthesis of pyridine-based polyamido-polyester optically active macrocycles. It is also used as a starting reagent during the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases .
Synthesis Analysis
Pyridine-2,6-dicarboxylic acid (105 mg, 0.52 mmol) mixed with 7mL of thionyl chloride was heated to reflux for 3 hours. After the excess thionyl chloride was removed, a white solid was obtained and used for the following synthesis without further purifications .Molecular Structure Analysis
The molecular formula of 2,6-Pyridinedicarbonyl dichloride is C7H3Cl2NO2 .Chemical Reactions Analysis
2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles by reacting with chiral diamine dihydrobromides . It can also be used to synthesize pyridine-bridged 2,6-bis-carboxamide Schiff’s bases by treating with L-alanine or 2-methyl-alanine methyl esters .Physical And Chemical Properties Analysis
2,6-Pyridinedicarbonyl dichloride is a white to brown crystalline powder . It has a melting point of 56-58 °C .科学的研究の応用
Polymerization Initiator
2,6-Pyridinedicarbonyl dichloride is used in the synthesis of tridentate ligands which, when reacted with chromium(III) complexes, form neutral complexes active for the polymerization of ethylene (Hurtado et al., 2011). These complexes have potential applications in producing high-density linear polyethylene (Mohlala et al., 2005).
Synthesis of Pyridine Derivatives
The compound is vital in synthesizing various pyridine derivatives, such as 3-dibutynyl and 4-dipentinyl pyridine-2,6-dicarboxylates, with potential applications in molecular recognition studies (Nawwar Hanun Abdul Malek et al., 2017).
Antimicrobial Agents
Pyridine-bridged 2,6-bis-carboxamide Schiff bases, prepared starting from 2,6-pyridinedicarbonyl dichloride, have shown significant bactericidal and fungicidal activities, comparable to reference antibiotic drugs (Al-Omar & Amr, 2010).
Anion Receptors
Thioamides, urea, and thiourea derivatives synthesized from 2,6-pyridinedicarbonyl dichloride have been used in dinuclear rhenium(I) complexes. These complexes act as receptors for anions via hydrogen bonding and electrostatic interactions, with potential applications in sensing technologies (Odago et al., 2011).
Chiral Molecular Recognition
Novel C2-symmetrical macrocycles containing pyridyl units, synthesized using 2,6-pyridinedicarbonyl dichloride, have shown significant chiral recognition towards amino acid derivatives. These macrocycles could be used in chiral separation and catalysis (Xiao Chen et al., 2003).
Metal Complex Synthesis
2,6-Pyridinedicarbonyl dichloride is used to synthesize various metal complexes with potential applications in catalysis and material science. For instance, complexes with Cu(II), Ni(II), Co(II), Mn(II), Zn(II), and Cd(II) exhibit distinct spectral and magnetic properties (Gudasi et al., 2006).
Luminescent Lanthanide Compounds
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, synthesized from 2,6-pyridinedicarbonyl dichloride, have been used in luminescent lanthanide compounds with potential applications in biological sensing (Halcrow, 2005).
Enzyme Inhibitors
Pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups, synthesized from 2,6-pyridinedicarbonyl dichloride, have shown inhibition against carbonic anhydrase and cholinesterase, making them potential candidates for pharmaceutical research (Stellenboom & Baykan, 2019).
Safety And Hazards
2,6-Pyridinedicarbonyl dichloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles by reacting with chiral diamine dihydrobromides . It can also be used to synthesize pyridine-bridged 2,6-bis-carboxamide Schiff’s bases by treating with L-alanine or 2-methyl-alanine methyl esters . These compounds are potential bifunctional receptors for sugars and anions .
特性
IUPAC Name |
pyridine-2,6-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHOGODUVLQCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958483 | |
| Record name | Pyridine-2,6-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Pyridinedicarbonyl dichloride | |
CAS RN |
3739-94-4 | |
| Record name | 2,6-Pyridinedicarbonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,6-dicarbonyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2,6-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-dicarbonyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)
![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)

![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)
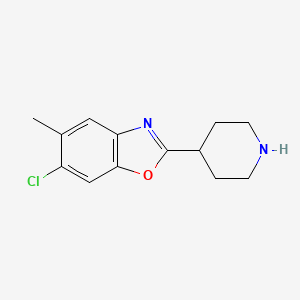
![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)
![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)
